molecular formula C7H4BrN3O B2564522 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde CAS No. 2248311-40-0

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde

Cat. No.: B2564522
CAS No.: 2248311-40-0
M. Wt: 226.033
InChI Key: KYFISXLQEISLLZ-UHFFFAOYSA-N
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Description

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 2-position and an aldehyde group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently .

Industrial Production Methods: Industrial production of this compound may involve scale-up of the laboratory synthesis methods. The use of microwave irradiation in an industrial setting can enhance reaction rates and yields, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Condensation Agents: Such as hydrazines or primary amines for forming imines or hydrazones.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
  • 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-amine

Uniqueness: 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its role as a precursor for biologically active compounds make it particularly valuable .

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFISXLQEISLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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